molecular formula C13H16O3S B12107747 6-(Benzylsulfanyl)-6-oxohexanoic acid CAS No. 6966-13-8

6-(Benzylsulfanyl)-6-oxohexanoic acid

Cat. No.: B12107747
CAS No.: 6966-13-8
M. Wt: 252.33 g/mol
InChI Key: YEFWXMYQIDKTDE-UHFFFAOYSA-N
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Description

6-(Benzylsulfanyl)-6-oxohexanoic acid is an organic compound that features a benzylsulfanyl group attached to a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzylsulfanyl)-6-oxohexanoic acid typically involves the introduction of a benzylsulfanyl group to a hexanoic acid derivative. One common method is through the reaction of 6-bromohexanoic acid with benzyl mercaptan in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution of the bromine atom with the benzylsulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Benzylsulfanyl)-6-oxohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the hexanoic acid backbone can be reduced to form alcohols.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used for substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Benzylsulfanyl)-6-oxohexanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Benzylsulfanyl)-6-oxohexanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzylsulfanyl group can act as a ligand, binding to metal ions or other molecular targets, thereby influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Aminocaproic acid: A derivative of lysine, used as an antifibrinolytic agent.

    6-Benzylaminopurine: A synthetic cytokinin used in plant growth and development.

Uniqueness

6-(Benzylsulfanyl)-6-oxohexanoic acid is unique due to the presence of both a benzylsulfanyl group and a hexanoic acid backbone. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

6966-13-8

Molecular Formula

C13H16O3S

Molecular Weight

252.33 g/mol

IUPAC Name

6-benzylsulfanyl-6-oxohexanoic acid

InChI

InChI=1S/C13H16O3S/c14-12(15)8-4-5-9-13(16)17-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15)

InChI Key

YEFWXMYQIDKTDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC(=O)CCCCC(=O)O

Origin of Product

United States

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